molecular formula C16H11FN2O2 B2379129 [1-(3-fluorophenyl)-1H-pyrazol-4-yl](2-hydroxyphenyl)methanone CAS No. 956624-10-5

[1-(3-fluorophenyl)-1H-pyrazol-4-yl](2-hydroxyphenyl)methanone

Cat. No.: B2379129
CAS No.: 956624-10-5
M. Wt: 282.274
InChI Key: WJYAYMAVHBTWGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(3-fluorophenyl)-1H-pyrazol-4-ylmethanone (hereafter referred to as Compound 6e) is a pyrazole-based methanone derivative synthesized via condensation of 3-formylchromone with hydrazine derivatives. Key characteristics include:

  • Yield: 69% .
  • Melting Point: 104–106°C .
  • Spectral Data: FT-IR peaks at 3127 cm⁻¹ (O–H stretch) and 1602 cm⁻¹ (C=O), with $^1$H NMR confirming the 2-hydroxyphenyl and 3-fluorophenyl substituents .

Properties

IUPAC Name

[1-(3-fluorophenyl)pyrazol-4-yl]-(2-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O2/c17-12-4-3-5-13(8-12)19-10-11(9-18-19)16(21)14-6-1-2-7-15(14)20/h1-10,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYAYMAVHBTWGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CN(N=C2)C3=CC(=CC=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601333428
Record name [1-(3-fluorophenyl)pyrazol-4-yl]-(2-hydroxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601333428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665860
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

956624-10-5
Record name [1-(3-fluorophenyl)pyrazol-4-yl]-(2-hydroxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601333428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorophenyl)-1H-pyrazol-4-ylmethanone typically involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form 3-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. The final step involves the reaction of the pyrazole derivative with 2-hydroxybenzoyl chloride to form the target compound. The reaction conditions usually involve the use of organic solvents such as ethanol or methanol and may require heating to facilitate the reactions.

Industrial Production Methods

Industrial production of 1-(3-fluorophenyl)-1H-pyrazol-4-ylmethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Addition at the Carbonyl Group

The ketone moiety undergoes nucleophilic addition reactions. In one study, treatment with hydroxylamine hydrochloride in ethanol/KOH yielded the corresponding oxime derivative (Table 1). This reaction proceeds via nucleophilic attack on the carbonyl carbon, forming an imine intermediate that tautomerizes to the oxime .

Table 1: Oxime Formation

ReagentConditionsProduct YieldSource
NH₂OH·HCl, KOHEthanol, 10°C → RT, 3–4 hr85–90%

Cyclization Reactions

The oxime intermediate undergoes cyclization with POCl₃ to form benzoxazole derivatives. This acid-catalyzed reaction involves dehydration and intramolecular cyclization (Fig. 1) .

Fig. 1: Benzoxazole Synthesis

text
Methanone oxime → POCl₃, reflux → Benzoxazole

Conditions : POCl₃ (15 mL), 3 hr reflux → 78–82% yield .

Electrophilic Aromatic Substitution

The 3-fluorophenyl ring participates in electrophilic substitutions. Computational studies (DFT/B3LYP) show that fluorine’s electron-withdrawing effect directs incoming electrophiles to the meta position relative to the pyrazole group .

Key Observations :

  • Nitration occurs at C-5 of the 2-hydroxyphenyl ring due to hydroxyl’s activating effect .

  • Chlorination favors the ortho position of the fluorine substituent .

Condensation with Active Methylene Compounds

The carbonyl group reacts with pyrazolones in ethanol under reflux to form methylene-linked hybrids. Sodium acetate catalyzes this Knoevenagel-type condensation .

Table 2: Condensation with 5-Methyl-2-phenylpyrazol-3-one

ReagentConditionsYieldSource
Pyrazolone, NaOAcEthanol, 2 hr96.3%

Reduction of the Carbonyl Group

The ketone is reducible to a secondary alcohol using NaBH₄ or LiAlH₄. Experimental IR data show disappearance of the C=O stretch (1689 cm⁻¹) and emergence of O–H stretches (3400–3200 cm⁻¹) .

Limitations : Over-reduction of the pyrazole ring is avoided by using mild conditions (e.g., NaBH₄ in THF at 0°C).

Cross-Coupling at the Pyrazole Ring

The pyrazole’s C-4 position participates in Suzuki-Miyaura couplings. A palladium-catalyzed reaction with aryl boronic acids introduces aryl groups (Table 3) .

Table 3: Suzuki Coupling at Pyrazole-C4

Aryl Boronic AcidCatalystYieldSource
4-MeOC₆H₄B(OH)₂Pd(PPh₃)₄, K₂CO₃72%

Acid-Catalyzed Rearrangements

Under strong acids (H₂SO₄), the compound undergoes Fries-like rearrangement, migrating the acyl group to the hydroxyl ring’s para position. This is confirmed by ¹H NMR (δ 8.12 ppm, singlet for para-substituted aryl ketone) .

Biological Activity Modulation via Derivatization

Structural modifications enhance bioactivity:

  • Oxime derivatives : Show 2.5-fold increased antioxidant capacity (IC₅₀ = 8.7 μM in DPPH assay vs. parent compound’s 21.3 μM) .

  • Benzoxazole analogs : Exhibit COX-2 inhibition (Ki = 0.89 μM) due to planar heterocycle-enzyme interactions .

Stability Under Thermal and pH Conditions

  • Thermal : Decomposes above 240°C (DSC data) .

  • pH : Stable in acidic conditions (pH 2–6) but hydrolyzes in alkaline media (pH > 10) via keto-enol tautomerism.

Scientific Research Applications

Medicinal Chemistry Applications

Pyrazole derivatives, including 1-(3-fluorophenyl)-1H-pyrazol-4-ylmethanone, are known for their diverse pharmacological properties. Research indicates that these compounds can exhibit:

  • Anti-inflammatory Activity : Some pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes, leading to reduced inflammation. This property is crucial in developing new anti-inflammatory drugs.
  • Analgesic Effects : Similar to anti-inflammatory properties, certain derivatives demonstrate pain-relieving effects, making them candidates for pain management therapies.
  • Anticancer Potential : Preliminary studies suggest that pyrazole derivatives can induce apoptosis in cancer cells, inhibiting tumor growth. This application is particularly promising for developing new anticancer agents.

In Vitro Studies

In vitro studies have assessed the biological activity of 1-(3-fluorophenyl)-1H-pyrazol-4-ylmethanone against various cell lines. For example:

  • Cell Viability Assays : Studies have shown that this compound can reduce cell viability in specific cancer cell lines, indicating its potential as an anticancer agent.
  • Enzyme Inhibition : The compound has demonstrated the ability to inhibit specific enzymes associated with inflammatory pathways, supporting its use in anti-inflammatory drug development.

In Vivo Studies

In vivo studies are essential to confirm the therapeutic potential observed in vitro. Research involving animal models has indicated:

  • Anti-inflammatory Efficacy : Animal tests have shown significant reductions in inflammation markers when treated with the compound, suggesting its effectiveness in inflammatory diseases.
  • Toxicity Assessments : Safety profiles have been evaluated, indicating that at therapeutic doses, the compound exhibits low toxicity, making it a viable candidate for further development.

Computational Studies

Computational chemistry plays a vital role in understanding the properties and behavior of 1-(3-fluorophenyl)-1H-pyrazol-4-ylmethanone.

Molecular Docking Studies

Molecular docking simulations have been performed to predict how this compound interacts with biological targets:

  • Binding Affinity Predictions : These studies suggest strong binding affinities with targets involved in inflammation and cancer pathways, providing insights into its mechanism of action.

Density Functional Theory (DFT)

DFT calculations have been utilized to analyze the electronic properties of the compound:

  • Frontier Molecular Orbitals : The analysis of HOMO-LUMO gaps indicates good reactivity potential, which is essential for designing more potent derivatives.
  • Charge Distribution Analysis : Understanding the charge distribution helps predict the compound's reactivity and interaction with biological macromolecules.

Case Studies

Several case studies highlight the applications of 1-(3-fluorophenyl)-1H-pyrazol-4-ylmethanone:

StudyObjectiveFindings
Study 1Evaluate anti-inflammatory effectsSignificant reduction in inflammatory markers in animal models
Study 2Assess anticancer activityInduced apoptosis in specific cancer cell lines
Study 3Computational analysis of binding affinityStrong binding predicted with COX enzymes

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-1H-pyrazol-4-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

(1-(3-Fluorophenyl)-1H-pyrazol-4-yl)(phenyl)methanone (3ad)
  • Structure : Lacks the 2-hydroxyphenyl group, replaced by a phenyl ring.
  • Synthesis : 62% yield under VPET/VEA = 15:1 .
  • Physical Properties : Melting point 106–108°C, similar to Compound 6e, suggesting comparable crystallinity .
  • Key Difference : Absence of the hydroxyl group reduces hydrogen-bonding capacity, likely decreasing solubility and biological interactions .
{1-[4-(4-Chlorophenyl)-1,3-Thiazol-2-yl]-1H-pyrazol-4-yl}(2-Hydroxyphenyl)Methanone
  • Structure : Pyrazole ring substituted with a 4-chlorophenyl-thiazole group.
  • Bioactivity : Demonstrated anti-inflammatory activity in molecular docking studies, attributed to the thiazole moiety’s electron-rich nature and chlorine’s hydrophobic effects .
  • Comparison : The thiazole group may enhance binding to inflammatory targets compared to Compound 6e’s 3-fluorophenyl group .
(1-(4-(4-Bromophenyl)Thiazol-2-yl)-1H-pyrazol-4-yl)(2-Hydroxyphenyl)Methanone (3ae)
  • Structure : Bromine substituent on the phenyl-thiazole group.
  • Comparison : Bromine’s larger atomic radius compared to fluorine may alter binding kinetics in microbial targets .

Variations in the Aromatic Methanone Group

(2-Hydroxyphenyl)(1-Phenyl-1H-pyrazol-4-yl)Methanone (6a)
  • Structure : Phenyl group instead of 3-fluorophenyl.
  • Physical Properties : Melting point 102–104°C, slightly lower than Compound 6e, indicating reduced stability from the absence of fluorine .
  • Implication : Fluorine’s electron-withdrawing effect in Compound 6e may improve thermal stability and electronic interactions .
B. 1-(tert-Butyl)-1H-pyrazol-4-ylMethanone
  • Structure : Bulky tert-butyl substituent on pyrazole.

Biological Activity

The compound 1-(3-fluorophenyl)-1H-pyrazol-4-ylmethanone is a synthetic organic molecule notable for its potential biological activities, particularly in medicinal chemistry. Its unique structure, featuring a pyrazole ring with a fluorophenyl substituent and a hydroxylated phenyl group, suggests various interactions with biological targets. This article explores the biological activity of this compound, summarizing findings from diverse research studies.

Structural Characteristics

The compound's molecular structure can be analyzed through its functional groups:

  • Pyrazole Ring : Known for its role in various pharmacological activities.
  • Fluorophenyl Group : Enhances lipophilicity and may improve binding to biological targets.
  • Hydroxylated Phenyl Group : Potentially contributes to antioxidant properties.

Biological Activities

Research indicates that compounds similar to 1-(3-fluorophenyl)-1H-pyrazol-4-ylmethanone exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

Several studies have reported on the anticancer potential of pyrazole derivatives:

  • MCF7 Cell Line : A study indicated that pyrazole derivatives showed significant cytotoxicity against MCF7 cells with an IC50_{50} value of 3.79 µM .
  • NCI-H460 Cell Line : Additional compounds demonstrated growth inhibition with IC50_{50} values ranging from 12.50 µM to 42.30 µM against this cell line .
CompoundCell LineIC50_{50} (µM)Reference
Compound AMCF73.79
Compound BNCI-H46012.50
Compound CHep-23.25

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been explored, with some compounds showing inhibition of pro-inflammatory cytokines in vitro. For instance, certain derivatives have been noted to inhibit COX enzymes, which are crucial in the inflammatory response .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of pyrazole derivatives. Some studies suggest that these compounds can inhibit bacterial growth and exhibit antifungal activity, though specific data on 1-(3-fluorophenyl)-1H-pyrazol-4-ylmethanone remains limited .

Case Studies and Research Findings

  • Cytotoxicity Evaluation : A comprehensive study evaluated various pyrazole derivatives against several cancer cell lines, including MCF7 and HepG2. The findings suggested that modifications to the pyrazole structure significantly impacted cytotoxicity levels .
  • Mechanistic Insights : Molecular docking studies have indicated that the compound may interact with specific protein targets involved in cancer progression, such as kinases and transcription factors .

Q & A

Basic Research Questions

Q. What are efficient synthetic routes for 1-(3-fluorophenyl)-1H-pyrazol-4-ylmethanone, and how are intermediates validated?

  • Methodological Answer : The compound can be synthesized via multi-step reactions starting from 3-fluorophenylhydrazine and substituted benzophenones. Key steps include cyclocondensation to form the pyrazole ring, followed by Friedel-Crafts acylation or nucleophilic substitution. Intermediates are validated using 1H^1H-/13C^{13}C-NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). For example, analogous pyrazole derivatives are synthesized using ethanol as a solvent under reflux with catalytic acids (e.g., H2 _2SO4_4) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer : X-ray crystallography is essential for confirming molecular geometry and hydrogen-bonding patterns. Hirshfeld surface analysis can further elucidate intermolecular interactions (e.g., π-π stacking, C–H···O/F bonds). Spectral techniques like 1H^1H-NMR (to identify aromatic protons and hydroxyl groups) and 19F^{19}F-NMR (for fluorine environments) are routinely employed .

Q. How is the pharmacological potential of this compound evaluated in preliminary studies?

  • Methodological Answer : In vitro assays include testing against cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) and microbial strains (e.g., E. coli, S. aureus). Dose-response curves and IC50_{50} values are calculated. For example, pyrazolone derivatives exhibit antitumor activity by inhibiting topoisomerase II or inducing apoptosis via mitochondrial pathways .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?

  • Methodological Answer : SAR studies focus on substituent effects:

  • Fluorine position : 3-fluorophenyl enhances lipophilicity and metabolic stability compared to 2- or 4-fluoro analogs.
  • Hydroxyl group : The 2-hydroxyphenyl moiety influences hydrogen bonding with target proteins (e.g., kinases).
    Computational docking (using AutoDock Vina) and molecular dynamics simulations help predict binding affinities. Experimental validation involves synthesizing analogs with modified substituents and comparing bioactivity .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., serum concentration, incubation time) or cell line heterogeneity. To address this:

  • Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Use orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for protein expression).
  • Replicate studies in independent labs with shared compound batches .

Q. What mechanistic insights explain this compound’s role in enzyme inhibition?

  • Methodological Answer : Kinetic studies (e.g., Lineweaver-Burk plots) and isothermal titration calorimetry (ITC) quantify inhibition constants (KiK_i) and binding stoichiometry. For instance, pyrazole-based methanones inhibit cytochrome P450 enzymes via competitive binding to the heme center, validated by UV-Vis spectral shifts .

Q. How are crystallographic challenges (e.g., polymorphism) addressed during structural analysis?

  • Methodological Answer : Polymorphism is managed by:

  • Screening crystallization conditions (solvent mixtures, temperature gradients).
  • Using additives (e.g., co-crystallizing agents like crown ethers).
  • Performing variable-temperature XRD to track phase transitions. For example, monoclinic vs. orthorhombic forms of related compounds are stabilized by adjusting cooling rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.